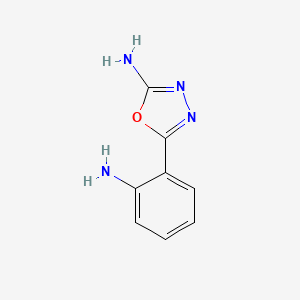

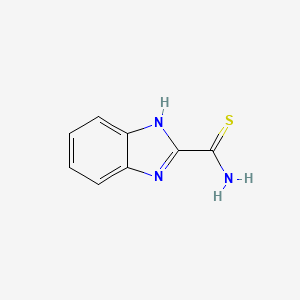

1H-Benzimidazole-2-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Benzimidazole-2-carbothioamide is a versatile compound that serves as a precursor or ligand in the synthesis of various coordination compounds and polymers. It has been utilized to construct complex structures with metals such as Pd(II), Pt(II), Zn(II), and lanthanides, which exhibit a range of biological and physical properties . The compound's ability to participate in multiple chemical reactions and its potential biological activities make it an interesting subject for research in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, a metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazole has been reported, which is efficient, green, and selective . Additionally, a three-component reaction involving 1-substituted benzimidazoles has been developed to stereoselectively produce N-[(Z)-2-cyano-1-phenylethenyl]benzimidazole-2-carbothioamides . These synthetic approaches highlight the compound's flexibility and the potential for creating a wide array of derivatives with different substituents and properties.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined by X-ray crystallography and supported by DFT calculations . Similarly, the coordination polymers synthesized using 1H-benzimidazole-2-carboxylic acid were characterized by single-crystal X-ray diffraction, revealing a 2D wave-like layer structure . These studies provide valuable insights into the molecular geometry and electronic structure of the compound and its complexes.

Chemical Reactions Analysis

This compound is reactive and can participate in various chemical reactions to form new compounds. For instance, it can undergo N-C coupling reactions to form polymers containing 2H-benzimidazol-2-one moieties . It can also react with different chlorides of carbamidophosphoric acids to synthesize oxazaphospholo[3,4-a]benzimidazol-1-ones with antimicrobial activity . These reactions demonstrate the compound's reactivity and potential for creating pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been explored in various studies. Polymers containing benzimidazole units exhibit remarkable solubility, thermal stability, and high glass transition temperatures . Coordination compounds with metals show interesting spectral properties and biological activities, such as cytotoxicity against cancer cell lines and antimicrobial effects . The luminescent properties of lanthanide coordination polymers have also been investigated, with some compounds displaying bright luminescence and high quantum yields . These properties are crucial for the potential application of these compounds in materials science and medicinal chemistry.

Scientific Research Applications

Antimalarial Activity

Research has shown that derivatives of 1H-Benzimidazole-2-carbothioamide exhibit significant antimalarial properties. A study by Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing the benzimidazole moiety, which demonstrated good in vitro antimalarial activity. This suggests potential for these compounds in developing antimalarial therapies (Divatia, D. Rajani, S.D. Rajani, & Patel, 2014).

Enzymatic Inhibition and Antioxidant Activity

Another study by Karaali et al. (2019) focused on the synthesis of benzimidazole derivatives and their inhibitory effects on metabolic enzymes, such as urease and xanthine oxidase, alongside their antioxidant activity. These findings suggest applications in managing oxidative stress and enzyme-related disorders (Karaali, Atik, Baltaş, Şaşmaz, & Kahveci, 2019).

Pharmacological Synthesis

The stereoselective synthesis of benzimidazole carbothioamides has been developed, as described by Andriyankova et al. (2014), showcasing a method to produce compounds with potential pharmacological activities through a three-component reaction. This research opens avenues for the synthesis of pharmacologically active benzimidazole derivatives under mild conditions (Andriyankova, Nikitina, Belyaeva, Mal’kina, Afonin, Vashchenko, Smirnov, & Trofimov, 2014).

Antifungal and Antitumor Activities

Özil et al. (2016) explored the preparation of novel benzimidazole derivatives and evaluated their α-glucosidase inhibitor activity, indicating potential for managing diabetes. Additionally, molecular docking studies provided insights into the binding modes responsible for inhibition, suggesting applications in drug design (Özil, Emirik, Yılmaz Etlik, Ülker, & Kahveci, 2016).

Molecular and Crystal Structure Studies

Panasyuk et al. (2005) determined the conditions for forming a complex involving benzimidazole-2-N-(4-methoxyphenyl)carbothioamide, providing insights into crystal and molecular structures. Such studies are essential for understanding the physical and chemical properties of these compounds, contributing to the development of new materials and drugs (Panasyuk, Ranskii, & Aliev, 2005).

Mechanism of Action

Safety and Hazards

According to the safety data sheet, 1H-Benzimidazole-2-carbothioamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be used only for research and development under the supervision of a technically qualified individual .

Future Directions

properties

IUPAC Name |

1H-benzimidazole-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWRKUVGGWEDCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418724 |

Source

|

| Record name | 1H-Benzimidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35369-17-6 |

Source

|

| Record name | 1H-Benzimidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)